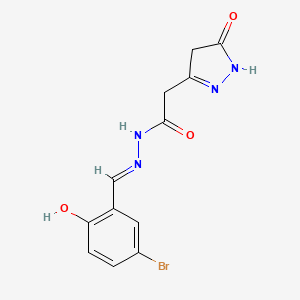
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs known as disulfiram-like compounds. CPP has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mécanisme D'action
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetaldehyde dehydrogenase, this compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of neurotransmitter activity may contribute to this compound's therapeutic effects in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation of using this compound is that it may not be effective in all individuals, and its therapeutic effects may depend on a number of individual factors, such as genetics and environmental influences.
Orientations Futures
There are a number of future directions for research on N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of acetaldehyde dehydrogenase. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research is needed to better understand the individual factors that may influence this compound's therapeutic effects, in order to develop more personalized treatment approaches.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2-phenylacetonitrile in the presence of sodium methoxide to form 4-chloro-1-phenyl-1,2,3,6-tetrahydropyridine-3-carbonitrile. This compound is then reacted with methylamine to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. This compound works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol and cocaine. By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde, which produces unpleasant physical symptoms such as nausea, flushing, and headache. These symptoms act as a deterrent to continued alcohol or cocaine use.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)12-11-16(18(22)13-5-3-2-4-6-13)19(24)21-15-9-7-14(20)8-10-15/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHLHRNAORAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6090500.png)

![N-benzyl-N,N'-dimethyl-N'-[1-(4-pyrimidinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6090514.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6090532.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090536.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
